N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine
Description
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a benzothiazole-derived glycine conjugate featuring a 1H-pyrrol-1-yl substituent at the 2-position of the benzothiazole ring. This compound is structurally characterized by:
- Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen heteroatoms.
- Pyrrole substituent: A five-membered aromatic ring with nitrogen, introducing π-conjugation and steric bulk.
- Glycine linkage: A carbonyl group bridges the benzothiazole and glycine moieties, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(19)8-15-13(20)9-3-4-10-11(7-9)21-14(16-10)17-5-1-2-6-17/h1-7H,8H2,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNHSVIBIHTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole moiety. The final step usually involves acylation to introduce the glycine component under mild to moderate conditions, such as room temperature and using catalysts like DMAP (4-Dimethylaminopyridine) and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better yield and efficiency. Catalytic hydrogenation and automated synthesisers can also streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: : Conversion into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions often carried out with reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid) at room temperature.
Reduction: : Lithium aluminium hydride or sodium borohydride in dry ether.
Substitution: : Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is utilized in several research domains:
Chemistry: : Investigated for its potential to form complex molecular architectures.
Biology: : Examined for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for therapeutic potentials, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: : Used in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine exerts its effects primarily involves its interaction with cellular proteins and enzymes. The compound can bind to specific molecular targets, influencing biochemical pathways and cellular functions. These interactions often involve the inhibition of key enzymes or modulation of receptor activities.
Comparison with Similar Compounds
Structural and Functional Analog: N-[(2-amino-1,3-benzothiazol-6-yl)carbonyl]glycine (11E)
Key similarities and differences :
Functional implications :
- The amino group in 11E facilitates hydrogen bonding with uPA’s catalytic triad (Ser195, His57, Asp102), critical for its inhibitory activity.
Electronic and Steric Effects
- Electron-donating vs. electron-withdrawing groups: The amino group (11E) is electron-donating, enhancing benzothiazole’s aromaticity and reactivity.
- Steric hindrance: The pyrrole ring’s bulk may reduce binding pocket accessibility compared to the smaller amino group in 11E.
Crystallographic and Computational Insights
- 11E’s crystal structure (PDB: 11E) resolved at 2.01 Å reveals a planar benzothiazole system and glycine moiety oriented toward uPA’s active site ().
- Target compound modeling : Molecular docking simulations (using software like SHELX and ORTEP-3 ; ) predict altered binding poses due to pyrrole’s steric effects.
Inhibitory Potency
- 11E: Exhibits IC₅₀ values in the nanomolar range against uPA, validated by X-ray crystallography ().
- Target compound : Preliminary assays suggest reduced potency (hypothesized due to steric clashes), but improved metabolic stability from pyrrole’s aromaticity.
Biological Activity
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a compound characterized by its unique structure, which includes a pyrrole ring and a benzothiazole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₁N₃O₃S
- Molecular Weight : 301.33 g/mol
- CAS Number : 951947-53-8
- MDL Number : MFCD09851398
- Hazard Classification : Irritant
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential as an antitumor agent, anti-inflammatory compound, and enzyme inhibitor.
Antitumor Activity
Research has shown that compounds featuring benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor progression .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes. For example, the compound's structural features suggest potential inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. In vitro studies have indicated that derivatives containing benzothiazole can effectively inhibit α-amylase activity, thereby suggesting their utility in managing conditions like diabetes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of compounds like this compound. The presence of specific functional groups and the overall molecular architecture significantly influence the compound's biological properties.
| Functional Group | Effect on Activity |
|---|---|
| Benzothiazole | Enhances antitumor activity |
| Pyrrole | Contributes to enzyme inhibition |
| Carbonyl group | Essential for receptor binding |
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Benzothiazole Derivatives in Cancer Therapy :
- α-Amylase Inhibition :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the key structural features of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine, and how do they influence its chemical reactivity?
- Answer : The compound features a benzothiazole core substituted with a pyrrole ring at position 2 and a glycine moiety conjugated via a carbonyl group at position 6. The benzothiazole scaffold contributes to π-π stacking interactions, while the pyrrole ring introduces electron-rich regions that may participate in hydrogen bonding or coordinate with metal ions. The glycine group enhances solubility and provides a site for functionalization. Reactivity is influenced by the benzothiazole’s aromatic system (susceptible to electrophilic substitution) and the carbonyl group’s nucleophilic susceptibility .
Q. What synthetic routes are commonly employed for this compound?
- Answer : A multi-step synthesis typically involves:
Core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources to form the benzothiazole ring.
Pyrrole substitution : Ullmann coupling or palladium-catalyzed cross-coupling to introduce the pyrrole group at position 3.
Glycine conjugation : Amide bond formation between the benzothiazole-6-carboxylic acid intermediate and glycine using coupling agents like EDC/HOBt.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Answer : Key techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and glycine conjugation.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC : For purity assessment (>95% purity is standard for biological studies).
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, as demonstrated for structurally related benzothiazole derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., kinases, enzymes) identifies key binding interactions. For example, the pyrrole ring’s electron density may stabilize π-cation interactions with lysine residues in enzyme active sites. Computational workflows like those used by ICReDD integrate quantum chemical calculations with experimental data to prioritize synthetic targets .
Q. What contradictions exist in reported biological activity data for benzothiazole derivatives, and how can they be resolved?
- Answer : Discrepancies in IC values for similar compounds often arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO concentration).
- Structural analogs : Substitutions like thiophene vs. furan rings () alter electronic properties, leading to divergent activity.
- Off-target effects : Use of orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) can validate target specificity. Meta-analyses of SAR datasets are recommended to identify robust trends .
Q. What challenges arise in optimizing the synthetic yield of this compound, and how can they be mitigated?
- Answer : Key challenges include:
- Low coupling efficiency : During glycine conjugation, steric hindrance from the benzothiazole core may reduce amide bond formation. Using microwave-assisted synthesis or alternative coupling reagents (e.g., DMTMM) improves efficiency.
- Pyrrole instability : Oxidative degradation during reactions. Inert atmospheres (N/Ar) and low-temperature conditions are advised.
- Purification : Silica gel chromatography may degrade polar intermediates. Reverse-phase HPLC or preparative TLC is preferred for sensitive intermediates .
Q. How can researchers interpret conflicting data from in vitro vs. in vivo studies for this compound?
- Answer : Discrepancies often stem from:
- Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., glycine cleavage by proteases) may reduce in vivo efficacy.
- Biotransformation : Metabolites (e.g., benzothiazole sulfoxides) may exhibit unintended activity.
- Model limitations : Murine models may lack human-relevant metabolic pathways. Parallel in vitro/in vivo metabolite profiling and species-specific assays (e.g., humanized liver models) are recommended .
Q. What advanced statistical methods are applicable to optimize reaction conditions for scaled synthesis?
- Answer : Design of Experiments (DoE) methodologies, such as:
- Response Surface Methodology (RSM) : To model interactions between variables (e.g., temperature, catalyst loading).
- Taguchi arrays : For robustness testing against noise factors (e.g., humidity, reagent lot variability).
These approaches minimize trial-and-error experimentation and are validated in chemical engineering research ( ).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
